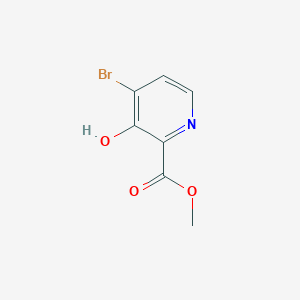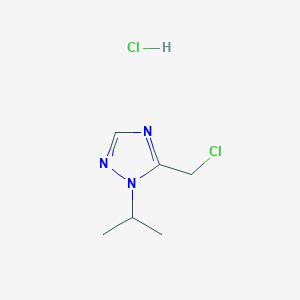
5-(chloromethyl)-1-(propan-2-yl)-1H-1,2,4-triazole hydrochloride
Vue d'ensemble
Description
5-(Chloromethyl)-1-(propan-2-yl)-1H-1,2,4-triazole hydrochloride, also known as 5-CM-PPT-HCl, is an organic compound that is used in a wide variety of scientific research applications. It is a versatile compound that is used in a variety of laboratory experiments, including those related to drug development and biochemistry. This article will provide an overview of the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for 5-CM-PPT-HCl.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
- Synthesis of Triazole Derivatives : A study by Tatyana et al. (2019) focused on synthesizing and evaluating the physical-chemical properties of triazole derivatives. They synthesized a series of alkil-2-((5-phenethyl-4-R-1,2,4-triazole-3-yl)thio) acet(propan,benz)imidates, confirming their structure using 1H NMR spectroscopy and other methods (Tatyana et al., 2019).
- Microwave-Assisted Synthesis : Tan et al. (2017) reported a new microwave-assisted synthesis method for 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides, demonstrating a novel approach to creating diverse triazole compounds (Tan et al., 2017).
- Intermediate for Preparing Pesticides : Ying (2004) described the synthesis of 1-(chloromethyl)-1,2,4-triazole hydrochloride salt as an important intermediate in pesticide preparation, highlighting its practical applications in agriculture (Ying, 2004).
Biomedical Applications
- Potential as a Human 11β-HSD1 Inhibitor : Koike et al. (2019) synthesized novel triazole derivatives as inhibitors of human 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), a target for treating type 2 diabetes. Their research demonstrates the biomedical potential of triazole compounds (Koike et al., 2019).
- Antifungal Activity : Lima-Neto et al. (2012) synthesized 1,2,3-triazole derivatives and evaluated their in vitro antifungal activity, indicating the potential use of these compounds in treating fungal infections (Lima-Neto et al., 2012).
Material Science Applications
- Energetic Salts Synthesis : Wang et al. (2007) prepared triazolyl-functionalized monocationic energetic salts, exploring the chemistry of triazoles in the context of material science (Wang et al., 2007).
Propriétés
IUPAC Name |
5-(chloromethyl)-1-propan-2-yl-1,2,4-triazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10ClN3.ClH/c1-5(2)10-6(3-7)8-4-9-10;/h4-5H,3H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BACLCIRYVLZUPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=NC=N1)CCl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(chloromethyl)-1-(propan-2-yl)-1H-1,2,4-triazole hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-{[1-(2-methoxyethyl)-1H-1,2,3-triazol-4-yl]methyl}imidazolidine-2,4-dione](/img/structure/B1433527.png)
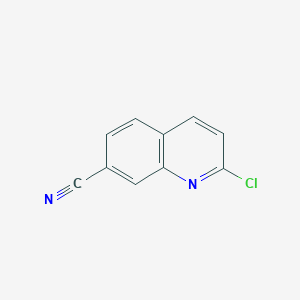
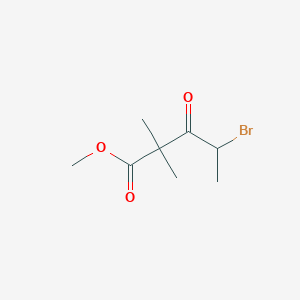
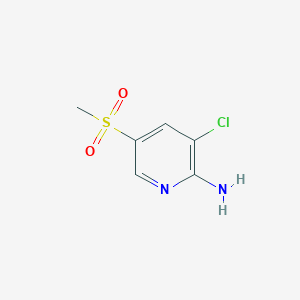
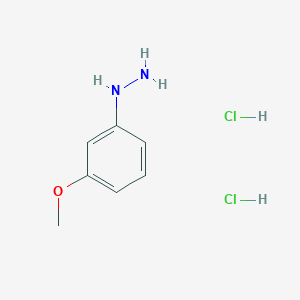
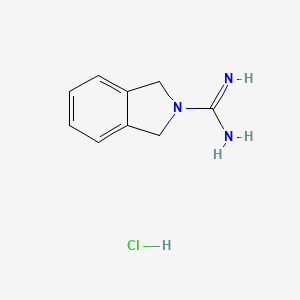
![[3-[4-(3-Chlorophenyl)piperazin-1-yl]-6-oxopyridazin-1(6H)-yl]acetic acid](/img/structure/B1433537.png)
![[1-(2-Chlorobenzyl)-2,5-dioxoimidazolidin-4-yl]acetic acid](/img/structure/B1433538.png)

![4',5-Dimethyl-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1433540.png)

![7-Oxospiro[3.5]nonane-2-carboxylic acid](/img/structure/B1433544.png)
